molecular formula C18H22O5 B11641353 propan-2-yl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate

propan-2-yl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate

Cat. No.: B11641353
M. Wt: 318.4 g/mol
InChI Key: MKZVRZLAEOLELI-UHFFFAOYSA-N
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Description

Propan-2-yl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate: is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of aromatic compounds with a benzopyrone structure, known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate typically involves the esterification of 8-methyl-2-oxo-4-propyl-2H-chromen-7-ol with propan-2-yl 2-bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The reaction conditions include heating the mixture to around 50°C to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted esters .

Scientific Research Applications

Propan-2-yl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of propan-2-yl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate
  • Ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate
  • Butyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate

Uniqueness

Propan-2-yl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds .

Properties

Molecular Formula

C18H22O5

Molecular Weight

318.4 g/mol

IUPAC Name

propan-2-yl 2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetate

InChI

InChI=1S/C18H22O5/c1-5-6-13-9-16(19)23-18-12(4)15(8-7-14(13)18)21-10-17(20)22-11(2)3/h7-9,11H,5-6,10H2,1-4H3

InChI Key

MKZVRZLAEOLELI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)OC(C)C

Origin of Product

United States

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